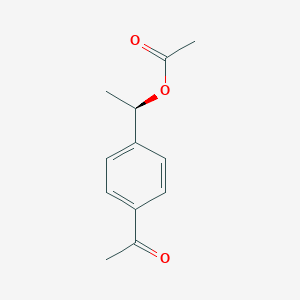

(1R)-1-(4-Acetylphenyl)ethyl acetate

Description

Structure

3D Structure

Properties

CAS No. |

185144-39-2 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

[(1R)-1-(4-acetylphenyl)ethyl] acetate |

InChI |

InChI=1S/C12H14O3/c1-8(13)11-4-6-12(7-5-11)9(2)15-10(3)14/h4-7,9H,1-3H3/t9-/m1/s1 |

InChI Key |

RHIRURAREZOQLU-SECBINFHSA-N |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C(=O)C)OC(=O)C |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)C)OC(=O)C |

Origin of Product |

United States |

Advanced Methodologies for the Asymmetric Synthesis and Enantiomeric Enrichment of 1r 1 4 Acetylphenyl Ethyl Acetate

Catalytic Enantioselective Approaches

Catalytic methods offer powerful and versatile routes to chiral molecules. These approaches utilize small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The primary strategies for accessing (1R)-1-(4-Acetylphenyl)ethyl acetate (B1210297) involve either the direct asymmetric synthesis from a prochiral precursor or the kinetic resolution of a racemic intermediate.

Asymmetric Catalytic Hydrogenation of Precursors for (1R)-1-(4-Acetylphenyl)ethyl acetate

The most direct precursor to this compound is the chiral alcohol, (R)-1-(4-acetylphenyl)ethanol. This alcohol can be synthesized with high enantioselectivity via the asymmetric hydrogenation of the prochiral ketone, 4'-acetylacetophenone. Ruthenium-based catalysts, particularly those combining a Ru(II) center with chiral diphosphine and diamine ligands, are highly effective for this transformation. acs.orgnih.gov

The mechanism, often referred to as metal-ligand bifunctional catalysis, involves the transfer of a hydride from the metal and a proton from the diamine ligand to the ketone's carbonyl group through a six-membered pericyclic transition state. acs.org The choice of chiral ligands, such as BINAP derivatives and DPEN, is crucial for creating a chiral environment that directs the hydrogen addition to one face of the ketone, leading to the preferential formation of the (R)-alcohol. acs.orgnih.gov The reaction is typically performed under hydrogen pressure in a polar solvent like 2-propanol, and the addition of a base can significantly accelerate the reaction rate. acs.org

Research on various acetophenone (B1666503) derivatives has demonstrated the efficacy of these systems. For instance, Ru-nanoparticles modified with chiral ligands like (1S, 2S)-DPEN have achieved high conversions and enantiomeric excesses (ee) in the hydrogenation of acetophenone. researchgate.netresearchgate.net

Table 1: Performance of Selected Ruthenium Catalysts in the Asymmetric Hydrogenation of Acetophenone Derivatives This table presents illustrative data for the hydrogenation of acetophenone, a model substrate structurally similar to 4'-acetylacetophenone.

| Catalyst System | Substrate | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |

| trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] | Acetophenone | High | 82% (R) | acs.org |

| Ru Nanoparticles / (1S, 2S)-DPEN | Acetophenone | 100% | 79.1% | pku.edu.cn |

| Ru/CNTs / (1S, 2S)-DPEN | Acetophenone | 100% | 80.8% | researchgate.net |

Once the (R)-1-(4-acetylphenyl)ethanol is obtained, a standard esterification reaction with an acetylating agent like acetyl chloride or acetic anhydride (B1165640) yields the final product, this compound.

Chiral Lewis Acid Catalysis in Esterification or Transesterification Pathways for this compound

An alternative to asymmetric hydrogenation is the kinetic resolution of racemic (±)-1-(4-acetylphenyl)ethanol. In this process, a chiral catalyst selectively acylates one enantiomer faster than the other. Chiral Lewis acids can serve as effective catalysts for such enantioselective acylations. While achiral Lewis acids like Cu(OTf)₂ are known to catalyze acylation reactions efficiently, achieving enantioselectivity requires a chiral catalytic system. organic-chemistry.org

This can be accomplished by using a complex of a metal Lewis acid with a chiral ligand. The chiral Lewis acid activates the acylating agent (e.g., acetic anhydride) and presents it within a chiral environment. When the racemic alcohol, (±)-1-(4-acetylphenyl)ethanol, is introduced, one enantiomer fits more favorably into the catalyst-substrate complex, leading to a faster rate of acetylation. For example, if the (R)-alcohol reacts faster, it is converted to this compound, leaving behind the unreacted (S)-alcohol. This method allows for the separation of the enantiomers, providing both the chiral ester and the unreacted chiral alcohol. The effectiveness of the resolution is quantified by the selectivity factor (s).

Organocatalytic Strategies for Asymmetric Transformation to this compound

Organocatalysis, which uses small, metal-free organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. For the preparation of this compound, organocatalytic kinetic resolution of racemic (±)-1-(4-acetylphenyl)ethanol is a prominent strategy.

Key classes of organocatalysts for this transformation include:

Chiral Acyl-Transfer Catalysts: Planar-chiral analogues of 4-(dimethylamino)pyridine (DMAP) have been developed for the kinetic resolution of secondary alcohols. acs.org These catalysts function by forming a highly reactive chiral N-acylpyridinium ion intermediate with the acylating agent. This intermediate then preferentially acylates one enantiomer of the alcohol over the other.

N-Heterocyclic Carbenes (NHCs): Chiral NHCs can catalyze the enantioselective acylation of alcohols. The NHC can activate the alcohol by forming a strong hydrogen bond, which increases the alcohol's nucleophilicity, allowing it to attack the acylating agent. rsc.org In a kinetic resolution scenario, a chiral NHC would differentiate between the two enantiomers of (±)-1-(4-acetylphenyl)ethanol, leading to the enantioselective formation of the acetate.

Chiral Brønsted Acids: Chiral phosphoric acids have been successfully employed in the kinetic resolution of secondary alcohols via acylation. nih.govnih.gov The proposed mechanism involves a dual activation mode where the acid protonates the acylating agent (e.g., an anhydride) while the basic P=O group of the catalyst coordinates with the alcohol, enhancing its nucleophilicity within a structured, chiral transition state. nih.gov This dual role facilitates the enantioselective transfer of the acetyl group.

Rhodium-Catalyzed Enantioselective Methods for Structural Precursors of this compound

Rhodium catalysis offers versatile methods for constructing chiral centers, particularly through asymmetric 1,4-conjugate addition reactions. While not a direct route to the final ester, this method can be used to synthesize key structural precursors with the correct stereochemistry.

A viable strategy involves the rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to an α,β-unsaturated ester. For example, the reaction of 4-acetylphenylboronic acid with a vinyl acetate equivalent in the presence of a chiral rhodium catalyst could, in principle, generate a precursor that already contains the required carbon skeleton and stereocenter. The reaction typically employs a Rh(I) source and a chiral diphosphine ligand, such as BINAP. organic-chemistry.org The chiral ligand coordinates to the rhodium center, controlling the facial selectivity of the addition of the aryl group to the double bond, thereby setting the absolute stereochemistry of the product. nih.gov The resulting product could then be converted to this compound through subsequent functional group manipulations.

Biocatalytic Synthesis and Kinetic Resolution for this compound

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity under mild conditions. For the synthesis of chiral esters like this compound, lipases are particularly effective and widely used enzymes.

Enzymatic Esterification or Transesterification for Enantioselective Synthesis of this compound

The most common biocatalytic route to this compound is the kinetic resolution of racemic (±)-1-(4-acetylphenyl)ethanol using a lipase (B570770). Lipase B from the yeast Candida antarctica (CALB), often immobilized on a solid support (e.g., Novozym 435), is a highly effective and robust biocatalyst for this purpose.

The process involves the enantioselective acylation of the racemic alcohol. In a typical reaction, (±)-1-(4-acetylphenyl)ethanol is mixed with an acyl donor in an organic solvent, and the lipase is added. The enzyme's active site is chiral and preferentially binds one enantiomer of the alcohol, catalyzing its acylation at a much higher rate than the other. To produce the target (1R)-ester, the lipase must selectively acylate the (R)-alcohol.

The acyl donor can be a simple ester like ethyl acetate (transesterification) or an activated acid like acetic anhydride (esterification). Using ethyl acetate as both the solvent and the acyl donor is a common and efficient approach. The reaction proceeds until approximately 50% conversion, at which point the mixture contains the desired this compound and the unreacted (S)-1-(4-acetylphenyl)ethanol, both in high enantiomeric purity. These can then be separated by standard chromatographic methods.

Table 2: Representative Data for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols This table illustrates the general effectiveness of CALB in resolving racemic secondary alcohols, a process directly applicable to (±)-1-(4-acetylphenyl)ethanol.

| Enzyme | Substrate | Acyl Donor | Key Finding | Reference |

| Candida antarctica Lipase B (CALB) | (±)-1-Phenylethanol | Ethyl Acetate | Ethyl acetate serves as an effective acyl donor in kinetic resolutions. | mdpi.com |

| Novozym 435 (Immobilized CALB) | (±)-1-Phenylethylamine | Ethyl Acetate | Demonstrates high enantioselectivity in resolving chiral compounds. | mdpi.com |

| CALB-displaying yeasts | Lactic Acid | Ethanol (B145695) | CALB can recognize and process different enantiomers as substrates. | nih.gov |

| Novozym 435 | Citronellol | Various Acylating Agents | Transesterification is shown to be a rapid and efficient method for ester synthesis. | acs.org |

Lipase-Mediated Kinetic Resolution of Racemic Precursors or the Ester Itself

Lipase-mediated kinetic resolution is a widely employed biocatalytic method for separating enantiomers of racemic mixtures. This technique leverages the stereoselectivity of lipases to preferentially catalyze the reaction of one enantiomer over the other. In the context of producing this compound, this can be applied either to a racemic precursor alcohol, (±)-1-(4-acetylphenyl)ethanol, or to the racemic ester itself.

When resolving the racemic alcohol, a lipase is used to catalyze the acylation of the (R)-enantiomer with an acyl donor, such as vinyl acetate or ethyl acetate, to form this compound, leaving the (S)-alcohol unreacted. Conversely, in the kinetic resolution of racemic (±)-1-(4-acetylphenyl)ethyl acetate, a lipase would selectively hydrolyze the (R)-ester to the corresponding (R)-alcohol, enriching the mixture in the (S)-ester. The efficiency of this resolution is quantified by the enantiomeric ratio (E-value), where a high E-value signifies excellent enantioselectivity. For instance, studies on analogous substrates have shown that lipases from Pseudomonas sp. can exhibit very high E-values, often exceeding 200. nih.govnih.gov The choice of solvent and acyl donor can significantly impact the enzyme's activity and selectivity. nih.gov

Table 1: Factors Influencing Lipase-Mediated Kinetic Resolution

| Parameter | Description | Significance |

| Enzyme Source | Lipases from various microorganisms (Candida antarctica, Pseudomonas cepacia, etc.) exhibit different selectivities. nih.gov | Determines the enantiopreference and efficiency (E-value) of the resolution. |

| Acyl Donor | Vinyl acetate is commonly used due to the irreversible nature of the reaction. Ethyl acetate can also serve as an acyl donor. nih.gov | Affects reaction rate and equilibrium position. |

| Solvent | Organic solvents like diisopropyl ether (DIPE), tetrahydrofuran (B95107) (THF), and toluene (B28343) are often employed. nih.gov | Influences enzyme conformation, stability, and substrate solubility, thereby affecting enantioselectivity. |

| Temperature | Reactions are typically conducted at mild temperatures (e.g., 30-40 °C) to maintain enzyme stability. nih.gov | Optimizing temperature can enhance reaction rates without compromising enzyme integrity. |

Microbial Biotransformations for Enantiopure Production of this compound

Microbial biotransformations offer a whole-cell approach to producing enantiopure compounds. Instead of using isolated enzymes, entire microorganisms are utilized as biocatalysts. These microbial systems can contain a variety of enzymes capable of performing stereoselective reductions or other transformations. For the synthesis of this compound, a common strategy involves the asymmetric reduction of the prochiral ketone, 4'-acetylacetophenone, to the chiral alcohol, (R)-1-(4-acetylphenyl)ethanol, which is then esterified.

Various yeasts and bacteria are known to possess ketoreductases that exhibit high enantioselectivity. The in-vivo environment of the cell provides the necessary cofactors (like NADH or NADPH) for the reduction. Following the stereoselective reduction, the resulting (R)-alcohol can be esterified to the target compound. In some cases, engineered microorganisms can be designed to perform both the reduction and the subsequent esterification in a single pot. The production of ethyl acetate through microbial routes often involves alcohol acetyltransferases (AATs) that utilize acetyl-CoA and an alcohol. nih.govnih.gov

Table 2: Key Aspects of Microbial Biotransformation

| Aspect | Description | Relevance to Synthesis |

| Microorganism Selection | Yeasts like Saccharomyces cerevisiae and Kluyveromyces marxianus are known for their reductive and ester-producing capabilities. nih.gov | The choice of microbe determines the stereochemical outcome and yield of the alcohol precursor. |

| Metabolic Engineering | Genetic modification can enhance the expression of specific reductases or acetyltransferases to improve product yield and enantiopurity. nih.gov | Allows for the optimization of metabolic pathways towards the desired product. |

| Fermentation Conditions | Parameters such as pH, temperature, aeration, and substrate concentration must be carefully controlled. | These factors directly impact microbial growth, enzyme activity, and overall process efficiency. |

| Precursor | 4'-Acetylacetophenone is the prochiral starting material for the asymmetric reduction. | The availability and purity of the precursor are crucial for the overall synthesis. |

Chiral Auxiliary-Mediated Synthesis of this compound

Chiral auxiliaries are stereogenic compounds that are temporarily attached to a substrate to direct a chemical transformation in a diastereoselective manner. wikipedia.org Once the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. williams.edu This methodology provides a powerful and predictable way to control stereochemistry.

Diastereoselective Synthesis Utilizing Chiral Auxiliaries

In the synthesis of this compound, a chiral auxiliary can be attached to a precursor molecule to control the stereoselective formation of the chiral center. For example, an achiral enolate derived from an acetyl group can be reacted with an electrophile in the presence of a chiral auxiliary. The steric and electronic properties of the auxiliary block one face of the enolate, forcing the incoming group to attack from the less hindered face, thus creating a new stereocenter with high diastereoselectivity. williams.eduresearchgate.net Evans oxazolidinones and pseudoephedrine are well-known examples of chiral auxiliaries that have been successfully used in a variety of asymmetric syntheses, including alkylations and aldol (B89426) reactions. wikipedia.org The choice of auxiliary and reaction conditions is critical for achieving high diastereomeric excess. osi.lv

Cleavage and Recovery of Chiral Auxiliaries in the Synthesis of this compound

A crucial step in any chiral auxiliary-based synthesis is the efficient and non-destructive removal of the auxiliary from the product. The cleavage conditions must be mild enough to avoid racemization of the newly formed stereocenter. For oxazolidinone auxiliaries, cleavage can often be achieved by hydrolysis with reagents like alkaline hydrogen peroxide. williams.edu For other auxiliaries, different cleavage protocols, such as reduction or acid-catalyzed hydrolysis, may be employed. The ability to recover the chiral auxiliary in high yield and without loss of its enantiomeric purity is essential for the economic viability and sustainability of this synthetic approach. researchgate.net

Chemoenzymatic Cascade Reactions for Stereoselective Formation of this compound

A potential pathway could start with the hydrogenation of acetophenone, catalyzed by a palladium catalyst, to produce racemic 1-phenylethanol (B42297). researchgate.net In the same pot, a lipase, such as Novozym 435 (Candida antarctica lipase B), can then selectively acylate the (R)-enantiomer with an acyl donor like ethyl acetate, yielding (R)-1-phenylethyl acetate. researchgate.net The success of such a cascade depends on the compatibility of the chemical and enzymatic catalysts under the same reaction conditions. researchgate.net The enzyme must remain active in the presence of the metal catalyst and the solvent system used for the hydrogenation.

Deracemization Strategies Applied to this compound and its Precursors

Deracemization is an elegant strategy that converts a racemic mixture into a single, enantiomerically pure product, potentially achieving a theoretical yield of 100%. This is a significant advantage over kinetic resolution, which has a maximum theoretical yield of 50% for the desired enantiomer.

One common deracemization approach involves a combination of a stereoselective enzyme and a non-selective racemization catalyst. For the precursor alcohol, (±)-1-(4-acetylphenyl)ethanol, this would entail the enantioselective acylation of the (R)-alcohol by a lipase, as in a kinetic resolution. Simultaneously, a racemization catalyst (e.g., a ruthenium complex) would continuously convert the unreacted (S)-alcohol back into the racemic mixture. This dynamic kinetic resolution (DKR) process allows for the complete conversion of the starting racemate into the desired (R)-ester. Such chemoenzymatic DKR processes have been successfully applied to the synthesis of chiral amines and could be adapted for chiral alcohols and their esters. nih.gov

Elucidation of Stereochemical Aspects and Chiroptical Properties of 1r 1 4 Acetylphenyl Ethyl Acetate

The definitive assignment of the three-dimensional arrangement of atoms in (1R)-1-(4-Acetylphenyl)ethyl acetate (B1210297) is fundamental to understanding its interaction with other chiral molecules and polarized light.

Determination of Absolute Configuration of (1R)-1-(4-Acetylphenyl)ethyl acetate

The absolute configuration of a chiral molecule like this compound is designated using the Cahn-Ingold-Prelog priority rules, with the (R) descriptor indicating a specific spatial arrangement of the substituents around the chiral center.

While X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules, a direct crystallographic analysis of this compound has not been reported in the reviewed literature. The typical approach involves the synthesis of a crystalline derivative, often by introducing a heavy atom, which facilitates the determination of the crystal structure and, consequently, the absolute stereochemistry of the chiral center. The absence of such a study for this specific compound means that its absolute configuration must be inferred or determined through other means.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques for determining the absolute configuration of chiral molecules in solution. These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing the experimentally obtained spectra with those predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration can be confidently assigned. However, specific VCD or ECD studies for this compound are not available in the current scientific literature.

Conformational Analysis and Stereoisomeric Stability of this compound

In the absence of direct experimental data for this compound, computational methods such as Density Functional Theory (DFT) and Molecular Mechanics can provide valuable insights into its conformational preferences. For instance, a DFT study on a series of para-substituted acetophenones revealed that the most stable conformation is planar with respect to the heavy atoms. researchgate.net This study also calculated the rotational barriers around the acetyl–phenyl ring bond. researchgate.net Such computational approaches can predict the relative energies of different conformers and the energy barriers for their interconversion. researchgate.net For the parent compound, acetophenone (B1666503), the lowest energy conformation is one where the acetyl group is coplanar with the phenyl ring. researchgate.net

Table 1: Calculated Rotational Barriers for a Related Acetophenone

| Computational Method | Solvent | Rotational Barrier (kJ/mol) |

| B3LYP/6-311++G(2d,2p) | Gas Phase | Overestimated |

| Onsager model (B3LYP) | Various | Closer to experimental |

| PCM model (B3LYP) | Various | Overestimated |

This table is based on data for para-substituted acetophenones and serves as an illustrative example of computational approaches. researchgate.net

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful experimental technique for studying the conformational dynamics of molecules. By analyzing the changes in NMR spectra at different temperatures, it is possible to determine the energy barriers for processes such as bond rotations. researchgate.net For example, DNMR has been used to study the rotational barrier of the C-N bond in amides, which is analogous to studying the rotation around the single bonds in this compound. researchgate.net While a specific DNMR study on this compound is not available, the technique is well-suited to probe the rotational barriers around the C-O and C-C bonds of the ethyl acetate moiety and the acetyl group's rotation relative to the phenyl ring. The 1H NMR spectrum of ethyl acetate, a component of the target molecule, shows distinct signals for the methyl and methylene (B1212753) protons, with splitting patterns that can be influenced by conformational averaging. youtube.com

Correlation of Chiroptical Properties with Stereochemistry of this compound

The chiroptical properties of a molecule, such as its specific rotation and its VCD/ECD spectra, are directly linked to its absolute stereochemistry. For this compound, the "R" configuration dictates the sign and magnitude of its optical rotation at a specific wavelength and the specific pattern of its circular dichroism spectra.

The correlation is established by either empirical rules or, more reliably, by quantum chemical calculations. Theoretical calculations of the ECD or VCD spectrum for the (R)-enantiomer would predict a specific spectral signature. Experimental measurement of the spectrum would then confirm the absolute configuration if the signs and relative intensities of the experimental bands match the calculated ones. In the absence of such experimental data for this compound, a definitive correlation cannot be drawn.

Electronic Circular Dichroism (ECD) Spectroscopy for Stereochemical Assignment

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org This differential absorption, known as the Cotton effect, is exquisitely sensitive to the spatial disposition of chromophores and their surrounding chiral environment. researchgate.net For this compound, the key chromophore is the 4-acetylphenyl group. The electronic transitions associated with this aromatic ketone system are perturbed by the chiral center, giving rise to a characteristic ECD spectrum.

The stereochemical assignment is typically achieved by comparing the experimental ECD spectrum with theoretically calculated spectra for the possible enantiomers. mdpi.comnih.gov Quantum chemical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), have become a reliable method for predicting ECD spectra. mdpi.com A good match between the experimental and the calculated spectrum for a specific enantiomer allows for the unambiguous assignment of its absolute configuration. nih.gov

In the case of this compound, the ECD spectrum is expected to be dominated by the electronic transitions of the acetophenone moiety. The n→π* transition of the carbonyl group, typically observed around 320-330 nm, and the π→π* transitions of the phenyl ring (¹Lb band around 270-280 nm and ¹La band around 240-250 nm) are the most relevant. The signs and magnitudes of the Cotton effects associated with these transitions are dictated by the (R) configuration at the adjacent stereocenter.

Based on studies of structurally similar compounds, such as (R)-1-phenylethanol and its derivatives, empirical rules like the "sector rule" can also provide a preliminary indication of the absolute configuration. researchgate.net For aromatic ketones, the sign of the Cotton effect for the n→π* transition is related to the distribution of substituents in the space around the carbonyl group. For this compound, the ethyl acetate group and the methyl group at the chiral center will determine the sign of this key transition.

A representative, theoretically predicted ECD spectrum for this compound would exhibit specific Cotton effects. The table below illustrates the expected ECD data based on analysis of similar chiral aromatic ketones.

Table 1: Predicted Electronic Circular Dichroism Data for this compound

| Electronic Transition | Approximate Wavelength (nm) | Predicted Sign of Cotton Effect (Δε) |

| n → π* (Carbonyl) | ~325 | Positive (+) |

| π → π* (¹Lb) | ~280 | Negative (-) |

| π → π* (¹La) | ~245 | Positive (+) |

This data is illustrative and based on theoretical predictions and analysis of structurally related compounds. Actual experimental values may vary.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.orgslideshare.net All chiral molecules exhibit optical rotation, and an ORD spectrum provides more detailed structural information than a simple measurement at a single wavelength (e.g., the sodium D-line). slideshare.net

The relationship between ORD and ECD is described by the Kronig-Kramers transforms. A Cotton effect observed in an ECD spectrum corresponds to a characteristic peak-and-trough pattern in the ORD curve. slideshare.net A positive Cotton effect in ECD gives rise to an ORD curve with a peak at a longer wavelength and a trough at a shorter wavelength, while a negative Cotton effect produces the opposite pattern.

For this compound, the ORD spectrum would be a superposition of the Cotton effects associated with the electronic transitions of the 4-acetylphenyl chromophore. The most significant contribution would arise from the strong π→π* transitions. The specific rotation values become very large near the absorption maxima, providing a sensitive probe of the molecular stereochemistry.

The absolute configuration can be determined by analyzing the sign of the Cotton effects in the ORD spectrum, often in conjunction with empirical rules like the octant rule for ketones. The analysis of the complete ORD curve, especially the regions of anomalous dispersion around the chromophoric absorptions, provides a robust method for stereochemical elucidation.

The table below presents hypothetical ORD data for this compound, illustrating the expected anomalous dispersion curve corresponding to the predicted ECD Cotton effects.

Table 2: Representative Optical Rotatory Dispersion Data for this compound

| Wavelength (nm) | Specific Rotation [α] (degrees) | Description |

| 700 | +50 | Plain positive curve |

| 589 (D-line) | +85 | Standard measurement |

| 400 | +150 | Approaching first Cotton effect |

| 340 | +800 | Peak of positive Cotton effect |

| 315 | -1200 | Trough of positive Cotton effect |

| 295 | -400 | Trough of negative Cotton effect |

| 265 | +2500 | Peak of positive Cotton effect |

| 230 | -1500 | Trough of positive Cotton effect |

This data is illustrative and represents a hypothetical ORD curve based on the predicted ECD spectrum. Actual experimental values will depend on solvent and concentration.

Reaction Pathways for the Formation of this compound

The synthesis of the enantiomerically pure this compound is a key challenge that can be addressed through various stereoselective strategies. The primary routes involve the asymmetric reduction of a prochiral ketone followed by esterification, or the kinetic resolution of a racemic alcohol.

Detailed Analysis of Catalytic Cycles in Asymmetric Synthesis

The formation of the chiral alcohol precursor to this compound, (1R)-1-(4-acetylphenyl)ethanol, is often achieved through the asymmetric transfer hydrogenation (ATH) of the corresponding prochiral ketone, 4'-acetylacetophenone. Ruthenium-based catalysts are frequently employed for this transformation. nih.govdicp.ac.cn

A proposed catalytic cycle for the ruthenium-catalyzed ATH of acetophenone derivatives, which can be extended to 4'-acetylacetophenone, is initiated by the reaction of a ruthenium precursor with a chiral ligand, such as a derivative of TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), and a hydrogen source like a formic acid/triethylamine azeotrope. dicp.ac.cn The active catalyst is a ruthenium hydride species. The catalytic cycle can be summarized as follows:

Formation of the Ruthenium Hydride: The pre-catalyst, often a Ru(II) complex, reacts with the hydrogen source to form a chiral ruthenium hydride complex.

Coordination of the Ketone: The prochiral ketone, 4'-acetylacetophenone, coordinates to the chiral ruthenium hydride complex.

Hydride Transfer: The hydride is transferred from the ruthenium center to the carbonyl carbon of the ketone. The chirality of the ligand environment dictates the facial selectivity of this transfer, leading to the formation of the (R)-alcohol preferentially. This step is often the rate-determining and enantio-determining step. d-nb.info

Product Dissociation and Catalyst Regeneration: The resulting chiral alcohol, (1R)-1-(4-acetylphenyl)ethanol, dissociates from the ruthenium complex, and the catalyst is regenerated to re-enter the catalytic cycle.

The efficiency and enantioselectivity of this process are highly dependent on the structure of the chiral ligand and the reaction conditions.

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Ru(II)/TsDPEN derivative | Acetophenone derivatives | R | Excellent | wikipedia.org |

| Ruthenium/Cinchona alkaloid-based NNP ligands | Aromatic ketones | R or S | Up to >99% | nih.gov |

Elucidation of Enzymatic Reaction Mechanisms

Enzymatic kinetic resolution of racemic 1-(4-acetylphenyl)ethanol (B8664336) is another prominent method for the synthesis of this compound. This process utilizes lipases to selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. Lipases are widely used due to their high enantioselectivity, mild reaction conditions, and broad substrate tolerance. d-nb.info

The generally accepted mechanism for lipase-catalyzed transesterification involves a Ping-Pong Bi-Bi mechanism with the formation of a covalent acyl-enzyme intermediate:

Acyl-Enzyme Formation: The catalytic serine residue in the lipase's active site attacks the acyl donor, typically an activated ester like vinyl acetate, to form a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol portion of the acyl donor and forming a covalent acyl-enzyme complex.

Enantioselective Binding of the Alcohol: The racemic 1-(4-acetylphenyl)ethanol binds to the acyl-enzyme complex. The lipase's chiral active site preferentially accommodates one enantiomer over the other. For the synthesis of this compound, the lipase (B570770) would ideally acylate the (R)-enantiomer at a much faster rate than the (S)-enantiomer.

Nucleophilic Attack and Product Release: The hydroxyl group of the preferentially bound (R)-1-(4-acetylphenyl)ethanol attacks the acyl group of the acyl-enzyme intermediate, forming a second tetrahedral intermediate. This intermediate then breaks down to release the this compound and regenerate the free enzyme.

The enantioselectivity of the process is quantified by the enantiomeric ratio (E), which is a measure of the relative rates of reaction of the two enantiomers.

| Enzyme | Acyl Donor | Substrate | Product | Enantiomeric Ratio (E) | Reference |

| Candida antarctica Lipase B (CALB) | Vinyl acetate | Racemic 1-phenylethanol (B42297) | (R)-1-phenylethyl acetate | High | libretexts.org |

| Pseudomonas cepacia Lipase | Vinyl acetate | Racemic secondary alcohols | (R)-Acetates | >200 | d-nb.info |

Transformations and Derivatizations of this compound

The chemical reactivity of this compound is characterized by the presence of three key functional groups: the ester, the acetyl group, and the phenyl ring, as well as the chiral center.

Mechanistic Aspects of Ester Hydrolysis and Transesterification of Acetates

The hydrolysis of this compound to (1R)-1-(4-acetylphenyl)ethanol can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This reaction proceeds via a series of equilibrium steps. The carbonyl oxygen of the ester is first protonated by an acid catalyst, which activates the carbonyl group towards nucleophilic attack by water. The resulting tetrahedral intermediate then undergoes proton transfer and elimination of acetic acid to yield the protonated alcohol, which is then deprotonated to give the final product.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses to form a carboxylic acid and an alkoxide. A rapid proton transfer from the carboxylic acid to the alkoxide gives the carboxylate salt and the alcohol.

Transesterification reactions involve the exchange of the ethoxy group of the ester with another alcohol. This reaction can also be acid or base-catalyzed, following mechanisms similar to hydrolysis. Lipase-catalyzed transesterification is also a viable method, proceeding through the acyl-enzyme intermediate as described previously. nih.gov

| Reaction | Catalyst | Key Intermediate |

| Acid-catalyzed Hydrolysis | H+ | Protonated tetrahedral intermediate |

| Base-catalyzed Hydrolysis | OH- | Tetrahedral intermediate |

| Lipase-catalyzed Transesterification | Lipase | Acyl-enzyme complex |

Stereocenter-Controlled Reactions at the Acetyl Group or Phenyl Ring of this compound

The chiral center at the ethyl acetate moiety can influence the stereochemical outcome of reactions at the remote acetyl group or the phenyl ring.

Reactions at the Acetyl Group: Nucleophilic addition to the carbonyl of the acetyl group can proceed with diastereoselectivity due to the influence of the existing stereocenter. According to Cram's rule and its refinements (Felkin-Ahn model), the incoming nucleophile will preferentially attack the carbonyl face that is less sterically hindered by the substituents on the adjacent chiral carbon. The relative sizes of the hydrogen, the methyl group, and the 4-acetylphenyl group attached to the chiral center will dictate the preferred trajectory of the nucleophile. youtube.com

Investigation of Nucleophilic or Electrophilic Attack Pathways on this compound

Nucleophilic Attack: The primary sites for nucleophilic attack on this compound are the carbonyl carbons of the ester and the acetyl groups. masterorganicchemistry.com Attack at the ester carbonyl leads to hydrolysis or transesterification as discussed above. Attack at the acetyl carbonyl leads to the formation of a new C-Nu bond and can create a new stereocenter. The stereochemical outcome of such an attack is influenced by the existing chiral center. libretexts.org

Electrophilic Attack: The phenyl ring is the primary site for electrophilic attack. The electron-withdrawing nature of the acetyl group deactivates the ring towards electrophilic substitution, making the reaction less favorable than for benzene (B151609) itself. The directing effects of the substituents, as mentioned earlier, will determine the position of the incoming electrophile. wikipedia.orgpressbooks.pubyoutube.com

Conclusion

(1R)-1-(4-Acetylphenyl)ethyl acetate (B1210297) stands as a testament to the power of chemoenzymatic synthesis in providing access to enantiomerically pure building blocks. The efficiency and high stereoselectivity of lipase-catalyzed kinetic resolution have made this chiral ester readily available for applications in asymmetric synthesis. As the demand for enantiopure pharmaceuticals and materials continues to grow, the importance of versatile chiral intermediates like (1R)-1-(4-Acetylphenyl)ethyl acetate is set to increase, paving the way for the development of novel and effective chiral technologies.

Advanced Analytical Methodologies for the Characterization and Purity Assessment of 1r 1 4 Acetylphenyl Ethyl Acetate

Chromatographic Techniques for Enantiomeric Excess Determination

Chromatographic methods are the cornerstone for separating and quantifying enantiomers, thereby determining the enantiomeric excess (% ee) of a chiral substance. The choice of technique depends on the compound's properties and the specific requirements of the analysis.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the enantioselective analysis of chiral compounds. researchgate.net The development of a robust HPLC method for (1R)-1-(4-Acetylphenyl)ethyl acetate (B1210297) involves the careful selection of a chiral stationary phase (CSP) and mobile phase to achieve baseline separation of the (R)- and (S)-enantiomers.

Method Development: The selection of the appropriate CSP is the most critical step. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), are often the first choice for separating a wide range of chiral molecules, including esters. semanticscholar.orgscirp.org The separation mechanism on these phases relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, involving interactions like hydrogen bonding, dipole-dipole, and π-π interactions. sigmaaldrich.com

Mobile phase optimization is performed to achieve the best resolution and a reasonable analysis time. For (1R)-1-(4-Acetylphenyl)ethyl acetate, typical mobile phases in normal-phase chromatography consist of a mixture of an alkane (like n-hexane) and an alcohol modifier (such as 2-propanol or ethanol). semanticscholar.orgscirp.org The ratio of these solvents is adjusted to fine-tune the retention and separation factor (α).

Validation: Once developed, the method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. researchgate.net Validation encompasses several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its enantiomer and potential impurities. This is confirmed by achieving baseline resolution. semanticscholar.org

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated over a range of concentrations. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of the undesired enantiomer that can be reliably detected and quantified, respectively. semanticscholar.org

Accuracy: The closeness of the test results to the true value, often assessed by analyzing samples with known amounts of the enantiomeric impurity.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). researchgate.net

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

| Validation Parameter | Specification | Hypothetical Result |

|---|---|---|

| Column | - | Chiralpak AS-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | - | n-Hexane:Ethanol (B145695):2-Propanol (84:12:4 v/v) |

| Resolution (α) | > 2.0 | 2.5 |

| Linearity (r²) | ≥ 0.998 | 0.999 |

| LOD | - | 0.2 µg/mL |

| LOQ | - | 0.6 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% | 100.5% |

| Precision (% RSD) | ≤ 2.0% | 0.15% (Intra-day) |

Chiral Gas Chromatography (GC) is another valuable technique for assessing the enantiomeric purity of volatile compounds like acetate esters. Two primary strategies are employed: indirect and direct separation.

The indirect method involves derivatizing the enantiomeric mixture with a pure chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column. libretexts.org However, this approach carries the risk of incomplete reactions or racemization during the derivatization step. cat-online.com

The direct method, which is often preferred, utilizes a chiral stationary phase to separate the enantiomers without prior derivatization. libretexts.org Cyclodextrin-based CSPs are commonly used for this purpose. The enantiomers interact differently with the chiral cavities of the cyclodextrin, leading to different retention times. The enantiomeric purity is determined by comparing the peak areas of the two enantiomers. libretexts.org

| Parameter | Condition |

|---|---|

| Column | Cyclodextrin-based Chiral Capillary Column (e.g., Beta DEX™) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial Temp: 100 °C, Ramp: 5 °C/min to 200 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 270 °C |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC for chiral separations. selvita.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. researchgate.net The addition of a small amount of an organic modifier, typically an alcohol like methanol, is used to adjust the mobile phase strength and improve peak shape. chromatographyonline.com

Advantages of SFC:

Speed: The low viscosity and high diffusivity of supercritical fluids allow for high flow rates and rapid separations without a significant loss of efficiency. selvita.comresearchgate.net

Reduced Solvent Consumption: The primary reliance on CO2 significantly reduces the use of toxic organic solvents, making it an environmentally friendly technique. selvita.com

Efficiency: SFC often provides high chromatographic efficiency, leading to sharp peaks and excellent resolution. nih.gov

For the enantioseparation of acetate esters, polysaccharide-based CSPs are highly effective in SFC. fagg.be The separation principles are similar to those in HPLC, but the unique properties of the supercritical fluid mobile phase can lead to different selectivity and often superior performance. nih.gov Method development in SFC involves optimizing parameters such as back pressure, temperature, and the type and percentage of the organic modifier to achieve the desired separation.

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based Chiral Stationary Phase |

| Mobile Phase | Supercritical CO2 / Methanol (e.g., 85:15) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Purity Assessment

NMR spectroscopy is an indispensable tool not only for structural confirmation but also for determining enantiomeric purity through the use of chiral auxiliaries.

In a standard NMR experiment, enantiomers are indistinguishable because they have identical magnetic properties in an achiral environment. researchgate.net To overcome this, a chiral auxiliary is added to the NMR sample. Chiral Shift Reagents (CSRs), which are typically paramagnetic lanthanide complexes such as tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III), are frequently used. researchgate.netharvard.edu

The CSR interacts with the enantiomers of this compound (which acts as a Lewis base through its carbonyl or ester groups) to form transient diastereomeric complexes. These diastereomeric complexes are no longer mirror images and have distinct NMR spectra. harvard.edu This results in the separation of signals for corresponding protons in the two enantiomers, a phenomenon known as chemical shift non-equivalence (ΔΔδ). researchgate.net By integrating the distinct signals, the ratio of the enantiomers, and thus the enantiomeric excess (% ee), can be accurately calculated. researchgate.net Chiral Solvating Agents (CSAs) can also be employed, which operate by forming non-covalent diastereomeric solvates that lead to similar spectral differentiation. researchgate.netnih.gov

| Proton | (R)-enantiomer Chemical Shift (ppm) | (S)-enantiomer Chemical Shift (ppm) | Chemical Shift Difference (ΔΔδ) |

|---|---|---|---|

| CH₃ (ethyl) | 1.65 | 1.62 | 0.03 |

| CH (ethyl) | 6.12 | 6.05 | 0.07 |

| CH₃ (acetyl) | 2.75 | 2.73 | 0.02 |

While 1D NMR provides essential information, complex structures and impurity identification often require advanced 2D NMR techniques. weebly.com These experiments provide correlation data that reveal the connectivity of atoms within a molecule. omicsonline.orgyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, COSY would show a clear correlation between the methyl and methine protons of the ethyl group.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This technique correlates protons directly to the carbons they are attached to, allowing for unambiguous assignment of the ¹³C spectrum. omicsonline.orgnumberanalytics.com

For impurity profiling, these 2D NMR techniques are invaluable. They can be used to determine the full structure of an unknown impurity present in the sample, often without the need for its isolation, by analyzing the correlation patterns of the impurity's signals. youtube.com

| Proton Signal | Correlates to Carbon Signal | Structural Information Confirmed |

|---|---|---|

| CH (ethyl) | C=O (ester) | Ester linkage |

| CH (ethyl) | C1 (aromatic ring) | Connection of ethyl group to phenyl ring |

| H2/H6 (aromatic) | C=O (acetyl) | Position of the acetyl group |

| CH₃ (acetyl) | C4 (aromatic ring) | Position of the acetyl group |

Mass Spectrometry Approaches for Molecular Structure Confirmation in Complex Reaction Mixtures

Mass spectrometry is an indispensable tool in chemical analysis, providing critical information about the molecular weight and structure of a compound. In the context of synthesizing or isolating this compound, mass spectrometry techniques are used to confirm its presence and structure, often within intricate reaction matrices.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places. nih.gov This precision allows for the determination of a compound's elemental formula, a critical step in its identification. Unlike low-resolution mass spectrometry which provides a nominal mass (an integer value), HRMS provides an exact mass based on the sum of the most abundant isotopes of the constituent atoms. nih.gov

For this compound, the molecular formula is C₁₂H₁₄O₃. The calculated exact mass can be compared to the experimentally measured mass. A minimal difference between these values, usually less than 5 parts per million (ppm), provides high confidence in the assigned elemental composition. nih.gov This capability is crucial for distinguishing the target compound from other potential molecules, including impurities or isomers, that may have the same nominal mass but different elemental formulas. nih.gov

The table below illustrates the difference between the nominal mass and the exact monoisotopic mass for the target compound.

Table 1: Nominal vs. Exact Mass of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄O₃ |

| Nominal Mass | 206 Da |

| Monoisotopic Mass (Exact Mass) | 206.0943 Da |

| Protonated Adduct [M+H]⁺ | 207.1016 Da |

To further demonstrate the utility of HRMS, consider the challenge of differentiating this compound from other hypothetical compounds that share the same nominal mass of 206 Da.

Table 2: HRMS Resolution of Isobaric Compounds

| Compound | Molecular Formula | Nominal Mass (Da) | Exact Mass (Da) |

|---|---|---|---|

| This compound | C₁₂H₁₄O₃ | 206 | 206.0943 |

| Hypothetical Isomer 1 | C₁₁H₁₀N₂O₂ | 206 | 206.0742 |

| Hypothetical Isomer 2 | C₁₃H₁₈O₂ | 206 | 206.1307 |

The data clearly shows that while all three compounds have a nominal mass of 206 Da, their exact masses are distinct. HRMS instruments can easily resolve these differences, enabling unambiguous identification of this compound in a complex sample. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

While HRMS confirms the elemental formula, Tandem Mass Spectrometry (MS/MS) is employed to elucidate the compound's structural connectivity. In an MS/MS experiment, ions of a specific m/z (precursor ions), such as the protonated molecule of this compound ([M+H]⁺ at m/z 207.1016), are isolated and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then mass-analyzed. nih.gov

The fragmentation pattern is characteristic of the molecule's structure, as bonds break at chemically predictable locations. Analyzing these fragments allows for the reconstruction of the molecular structure, confirming the arrangement of the acetylphenyl group and the ethyl acetate moiety. The fragmentation pathway provides evidence for the presence of key substructures. nih.gov

For this compound, key fragmentation events would include the loss of neutral molecules like acetic acid or ketene (B1206846), and the formation of characteristic acylium ions.

Table 3: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 207.1016 | 165.0912 | C₂H₂O | Loss of ketene from the acetate group |

| 207.1016 | 147.0805 | C₂H₄O₂ | Loss of acetic acid |

| 207.1016 | 149.0603 | C₂H₄O | Cleavage producing the 4-vinylbenzoyl cation |

| 207.1016 | 121.0648 | C₃H₄O₂ | Cleavage and rearrangement to form the 4-methylbenzoyl cation |

The unique set of fragment ions serves as a structural fingerprint, confirming the identity of the compound by matching the observed fragments to those predicted from its known structure.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) Spectroscopy for Structural and Stereochemical Assignment

While mass spectrometry confirms the molecular formula and connectivity, it is insensitive to stereochemistry. For a chiral molecule, unequivocally determining its absolute configuration (e.g., R versus S) is essential. Vibrational Optical Activity (VOA) spectroscopy, which includes Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), provides this crucial stereochemical information. rsc.orgnih.gov

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions, while ROA is the Raman scattering equivalent. nih.gov Because enantiomers interact differently with circularly polarized light, they produce VOA spectra that are equal in magnitude but opposite in sign, effectively acting as mirror images of each other. researchgate.net

The modern application of VOA for absolute configuration assignment relies on a powerful combination of experimental measurement and quantum chemical computation. nih.gov The process for this compound would involve:

Experimental Measurement: Recording the VCD and/or ROA spectrum of the synthesized sample.

Computational Modeling: Using quantum mechanics (typically Density Functional Theory, DFT), the theoretical VCD and ROA spectra are calculated for both the (R) and (S) enantiomers of 1-(4-Acetylphenyl)ethyl acetate.

Spectral Comparison: The experimental spectrum is compared to the calculated spectra. A direct, qualitative agreement between the experimental spectrum and the calculated spectrum for one of the enantiomers provides a reliable and non-empirical assignment of the absolute configuration. researchgate.net

This approach is particularly powerful because it probes the entire molecular structure, providing a rich fingerprint of its three-dimensional arrangement.

Table 4: Conceptual VCD Data for Stereochemical Assignment of 1-(4-Acetylphenyl)ethyl acetate

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected VCD Sign for (1R)-enantiomer | Expected VCD Sign for (1S)-enantiomer |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | (+) positive | (-) negative |

| Aliphatic C-H Stretch | 3000-2850 | (-) negative | (+) positive |

| Ketone C=O Stretch | ~1685 | (+) positive | (-) negative |

| Ester C=O Stretch | ~1740 | (-) negative | (+) positive |

| Ester C-O Stretch | ~1240 | (+) positive | (-) negative |

| Chiral Center C-H Bend | ~1370 | (+) positive | (-) negative |

Note: The signs in this conceptual table are illustrative to demonstrate the principle of mirror-image spectra and would require actual quantum chemical calculations for validation.

The combination of VCD and ROA offers complementary information, and their use provides a highly confident assignment of the absolute configuration of this compound, completing its comprehensive structural characterization. rsc.orgvoaconference.com

Chemical Reactivity and Applications of 1r 1 4 Acetylphenyl Ethyl Acetate As a Chiral Synthon

Stereoselective Transformations Derived from the Acetylphenyl Moiety of (1R)-1-(4-Acetylphenyl)ethyl acetate (B1210297)

The acetyl group of (1R)-1-(4-Acetylphenyl)ethyl acetate is a key functional handle for stereoselective transformations, particularly asymmetric reductions to form chiral secondary alcohols. The reduction of the prochiral ketone can be achieved with high enantioselectivity using various catalytic systems.

One of the most effective methods for the asymmetric reduction of ketones is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst and a borane (B79455) source. youtube.com This method is known for its high enantiomeric excess (ee) and predictability in synthesizing chiral secondary alcohols from prochiral ketones. youtube.com The stereochemical outcome is dependent on the chirality of the CBS catalyst used. For instance, an (S)-CBS catalyst typically yields the (R)-alcohol, while an (R)-CBS catalyst produces the (S)-alcohol. Given that the starting material already possesses an (R)-configured stereocenter at the ethyl acetate moiety, the stereoselective reduction of the acetyl group leads to the formation of diastereomeric diols. The choice of catalyst can control the formation of the desired diastereomer.

Another powerful method for the asymmetric reduction of ketones is transfer hydrogenation using ruthenium-based catalysts. nih.gov These catalysts, often in combination with a hydrogen donor like formic acid/triethylamine azeotrope, can achieve high enantioselectivity in the reduction of acetophenone (B1666503) derivatives. nih.gov The steric and electronic properties of the ketone substrate and the chiral ligand on the ruthenium catalyst are crucial for achieving high selectivity. nih.gov

The following table summarizes representative catalysts and conditions for the stereoselective reduction of the acetyl group in compounds analogous to this compound.

| Catalyst System | Reagents | Typical Product Configuration | Reference |

| (S)-CBS Catalyst | BH₃·SMe₂ | (R)-alcohol | youtube.com |

| (R,R)-Ru-based Catalyst | Formic acid/Triethylamine | (R)-alcohol | nih.gov |

| (S,S)-Ru-based Catalyst | Formic acid/Triethylamine | (S)-alcohol | nih.gov |

| LiAlH₄ | - | Racemic or diastereomeric mixture | nih.gov |

| NaBH₄ | - | Racemic or diastereomeric mixture | youtube.com |

Derivatization and Functionalization of the Ester Linkage of this compound

The ester linkage in this compound can be derivatized through hydrolysis or transesterification to yield other valuable chiral intermediates. These reactions can be catalyzed by acids, bases, or enzymes.

Hydrolysis: The hydrolysis of the acetate ester can be performed under acidic or basic conditions to yield the corresponding chiral alcohol, (1R)-1-(4-acetylphenyl)ethanol. However, these conditions can sometimes lead to racemization. A milder and more selective method is enzymatic hydrolysis. Lipases are a class of enzymes that can catalyze the stereoselective hydrolysis of esters in aqueous or organic media. google.comwikipedia.orgacs.orgnih.gov For instance, lipases from Candida antarctica (Novozym 435) or porcine pancreas have been shown to be effective in the kinetic resolution of racemic 1-phenylethyl acetate, indicating their potential for the stereospecific hydrolysis of this compound. wikipedia.org The use of enzymes can offer high selectivity and avoid harsh reaction conditions. google.comnih.gov

Transesterification: Transesterification involves the reaction of the ester with an alcohol in the presence of a catalyst to form a new ester and ethanol (B145695). acs.orgcoleparmer.comgoogle.com This reaction can be catalyzed by acids (e.g., H₂SO₄, p-TsOH) or bases (e.g., NaOMe). acs.orgcoleparmer.com It is also possible to use heterogeneous catalysts or organocatalysts for this transformation. youtube.comnih.gov Transesterification can be used to introduce different ester groups, potentially altering the physical or chemical properties of the molecule for subsequent synthetic steps. The reaction is typically driven to completion by using the alcohol reactant as the solvent or by removing the ethanol byproduct. nih.gov

The following table summarizes conditions for ester transformations.

| Reaction | Catalyst | Reagents | Product | Reference |

| Hydrolysis | Lipase (B570770) (e.g., Novozym 435) | Water | (1R)-1-(4-acetylphenyl)ethanol | wikipedia.org |

| Transesterification | H₂SO₄ | R'OH | (1R)-1-(4-acetylphenyl)ethyl R'-ester | coleparmer.com |

| Transesterification | N,N-diethylaminopropylated silica (B1680970) | R'OH | (1R)-1-(4-acetylphenyl)ethyl R'-ester | nih.gov |

Utilization of this compound in the Asymmetric Synthesis of Complex Molecules

This compound is a valuable precursor for the synthesis of more complex chiral molecules, particularly chiral diols and amino alcohols.

The stereoselective reduction of the acetyl group, as described in section 6.1, followed by the hydrolysis of the ester group, would lead to the formation of a chiral 1,4-diol. Chiral diols are important building blocks in the synthesis of natural products and pharmaceuticals. utar.edu.my

Furthermore, the acetyl group can be converted into an amino group through reductive amination. This transformation typically involves the reaction of the ketone with an amine (e.g., ammonia, a primary amine) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Alternatively, the ketone can be converted to an oxime, which is then reduced to the amine. The reduction of the nitro group on a similar compound, p-nitroacetophenone, to an amino group, followed by the reduction of the ketone, has been demonstrated to produce 1-(4-aminophenyl)ethanol. jacsdirectory.comprepchem.comchemsynthesis.com A similar strategy could be applied to this compound, where the acetyl group is first converted to an amino group, potentially through its oxime, and then the ester is hydrolyzed to yield a chiral amino alcohol. Chiral 1,2-amino alcohols are key structural motifs in many biologically active compounds. orgsyn.org

The synthesis of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol, an intermediate for the drug Mirabegron, involves the reduction of a nitro group to an amine. google.com This highlights the importance of the amino-phenyl-ethanol scaffold in pharmaceutical synthesis.

The structural motif present in this compound, a chiral secondary alcohol precursor attached to a substituted phenyl ring, is found in a number of pharmaceutical agents. One important class of drugs that share this structural feature are the β-adrenergic receptor antagonists, commonly known as beta-blockers. wikipedia.org

Many beta-blockers are aryloxypropanolamines, which contain a chiral secondary alcohol. wikipedia.orgnih.govnih.gov While this compound is not a direct precursor to the aryloxypropanolamine class, the chiral 1-phenylethanol (B42297) moiety is a key component. The synthesis of beta-blockers often involves the reaction of a phenoxide with epichlorohydrin, followed by the opening of the epoxide with an amine. wikipedia.org The chiral alcohol can be introduced through various asymmetric synthesis strategies.

The development of efficient synthetic routes to chiral building blocks is crucial for the pharmaceutical industry. news-medical.net The use of biocatalysis, for example, has been employed in the large-scale manufacture of the antidiabetic drug sitagliptin, which involves the synthesis of a chiral amine from a ketone precursor. nih.gov This demonstrates the industrial relevance of chiral synthons like this compound.

The following table lists some classes of pharmaceuticals where chiral alcohol and amine functionalities are crucial.

| Pharmaceutical Class | Key Chiral Moiety | Relevance of this compound | Reference |

| Beta-blockers | Chiral secondary alcohol | Precursor to chiral alcohol building blocks | wikipedia.orgeuropeanpharmaceuticalreview.com |

| Antidiabetics (e.g., Sitagliptin) | Chiral amine | Precursor to chiral amine building blocks | nih.gov |

| Analgesics | Chiral center in a polycyclic system | Potential starting material for multi-step synthesis | nih.gov |

Reactivity Profile of the Acetyl Group in Selective Reductions or Condensations

The acetyl group in this compound is susceptible to a range of chemical transformations beyond simple reduction, including condensation reactions to form carbon-carbon bonds.

Selective Reductions: As discussed in section 6.1, the acetyl group can be selectively reduced in the presence of the ester group. The choice of reducing agent is critical. Strong reducing agents like LiAlH₄ would likely reduce both the ketone and the ester, whereas milder reagents like NaBH₄ or catalytic hydrogenation systems can be more selective for the ketone. nih.gov

Condensation Reactions: The acetyl group can participate in base-catalyzed condensation reactions with aldehydes or ketones that lack α-hydrogens, known as the Claisen-Schmidt condensation. rjpbcs.comautomate.videonih.govresearchgate.net This reaction is a valuable method for forming α,β-unsaturated ketones, also known as chalcones. utar.edu.myrjpbcs.comnih.gov For example, 4'-hydroxyacetophenone (B195518) can be condensed with various benzaldehydes in the presence of a base like NaOH or KOH to yield chalcone (B49325) derivatives. utar.edu.myrjpbcs.com Similarly, this compound could be reacted with a suitable aldehyde to introduce a new carbon-carbon double bond, leading to more complex chiral structures.

The following table provides examples of aldehydes that could potentially undergo a Claisen-Schmidt condensation with this compound.

| Aldehyde | Base | Potential Product | Reference |

| Benzaldehyde | NaOH | Chalcone derivative | rjpbcs.com |

| 4-Chlorobenzaldehyde | KOH | Chloro-substituted chalcone derivative | rjpbcs.com |

| 3-Nitrobenzaldehyde | KOH | Nitro-substituted chalcone derivative | rjpbcs.com |

| Furfural | NaOH | Furan-containing chalcone derivative | automate.video |

Aromatic Substitution Reactions on the Phenyl Ring for Modified Derivatives of this compound

The phenyl ring of this compound is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The regioselectivity of these substitutions is governed by the directing effects of the two existing substituents: the acetyl group and the (1R)-1-acetoxyethyl group.

The acetyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. orgsyn.orgautomate.videoresearchgate.net The (1R)-1-acetoxyethyl group is an alkyl group derivative, which is generally an activating, ortho, para-directing group. The interplay of these two groups will determine the position of the incoming electrophile. The activating ortho, para-director will likely have a stronger influence than the deactivating meta-director. Therefore, substitution is expected to occur primarily at the positions ortho and para to the (1R)-1-acetoxyethyl group.

Nitration: Nitration of the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. orgsyn.orgautomate.videoresearchgate.net In the case of acetophenone, nitration primarily yields the meta-nitro product. orgsyn.orgautomate.videoresearchgate.net For this compound, nitration is expected to occur at the positions ortho to the (1R)-1-acetoxyethyl group (i.e., positions 3 and 5 of the phenyl ring). The nitration of acetophenone derivatives with an ester group has been reported. google.comnih.gov

Halogenation: Halogenation of the phenyl ring can be carried out using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeBr₃). libretexts.orgwikipedia.orgreddit.comlibretexts.org Similar to nitration, the position of halogenation will be directed by the existing substituents. Alternatively, α-halogenation of the acetyl group can occur under acidic conditions. libretexts.orgwikipedia.orglibretexts.orglookchem.com Careful control of reaction conditions is necessary to achieve the desired regioselectivity.

The following table summarizes potential aromatic substitution reactions.

| Reaction | Reagents | Expected Major Product(s) | Reference |

| Nitration | HNO₃, H₂SO₄ | 3-Nitro and 5-nitro derivatives | orgsyn.orgautomate.videoresearchgate.net |

| Bromination | Br₂, FeBr₃ | 3-Bromo and 5-bromo derivatives | libretexts.orgwikipedia.org |

| Chlorination | Cl₂, AlCl₃ | 3-Chloro and 5-chloro derivatives | reddit.com |

Theoretical and Computational Chemistry Studies on 1r 1 4 Acetylphenyl Ethyl Acetate and Its Reaction Mechanisms

Quantum Chemical Calculations for Optimized Geometries and Energetics of (1R)-1-(4-Acetylphenyl)ethyl acetate (B1210297)

No dedicated studies reporting the optimized geometry and energetics of (1R)-1-(4-Acetylphenyl)ethyl acetate through quantum chemical calculations were identified. Such studies would typically employ methods like Density Functional Theory (DFT) to determine the most stable three-dimensional structure of the molecule. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated and presented in a table format, providing a foundational understanding of the molecule's structure at the quantum level. The energetics, including the total electronic energy and the energies of the frontier molecular orbitals (HOMO and LUMO), would also be determined, offering insights into the molecule's reactivity.

Molecular Dynamics Simulations for Conformational Landscapes of this compound

There is a lack of published molecular dynamics (MD) simulation studies specifically focused on this compound. MD simulations are powerful computational tools used to explore the conformational landscape of a molecule over time. For this compound, MD simulations would reveal how the different parts of the molecule, such as the acetylphenyl group and the ethyl acetate moiety, move in relation to each other in a simulated solvent environment. The results would typically be presented as Ramachandran-like plots or potential energy surfaces, illustrating the accessible conformations and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, chiroptical spectra)

Specific computational predictions of the spectroscopic parameters for this compound are not available in the reviewed literature. Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are often performed using quantum mechanical methods. These calculated shifts, when compared to experimental data, can help in the structural elucidation and assignment of signals. Chiroptical spectra, such as Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD), are particularly important for chiral molecules like this compound. Computational modeling of these spectra can help determine the absolute configuration of the chiral center.

Transition State Modeling and Reaction Barrier Calculations for Transformations Involving this compound

No studies were found that specifically model the transition states and calculate reaction barriers for chemical transformations involving this compound. This type of computational work is essential for understanding the mechanisms of reactions such as hydrolysis of the ester group or reactions at the acetyl group. By locating the transition state structure and calculating its energy, chemists can predict the feasibility and rate of a reaction. For example, a study on the hydrolysis of the ester would involve modeling the approach of a water molecule and the subsequent formation and breakdown of a tetrahedral intermediate.

Docking Studies for Enzyme-Substrate Interactions in Biocatalysis Relevant to this compound

While biocatalysis is relevant for the synthesis of chiral esters, no specific molecular docking studies featuring this compound as a substrate with an enzyme were found in the literature. Docking studies are computational simulations that predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein or enzyme. In the context of biocatalysis, docking would be used to understand how this compound fits into the active site of an enzyme, such as a lipase (B570770), that could be used for its synthesis or hydrolysis. These studies provide insights into the key amino acid residues involved in binding and catalysis, which is valuable for enzyme engineering and optimization of biocatalytic processes.

Emerging Research Trends and Future Prospects for 1r 1 4 Acetylphenyl Ethyl Acetate in Stereoselective Synthesis

Integration with Flow Chemistry and Continuous Synthesis Methodologies for (1R)-1-(4-Acetylphenyl)ethyl acetate (B1210297)

The synthesis of enantiomerically pure compounds like (1R)-1-(4-Acetylphenyl)ethyl acetate is increasingly benefiting from the adoption of flow chemistry and continuous synthesis. These methodologies offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety profiles, and the potential for straightforward automation and scale-up. researchgate.net

A key method for producing this compound is the enzymatic kinetic resolution of racemic 1-(4-acetylphenyl)ethanol (B8664336). In this process, an enzyme selectively acylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted. Integrating this biocatalytic step into a continuous flow system, often using a packed-bed reactor with an immobilized enzyme, can lead to higher productivity and catalyst reusability. researchgate.net

Recent advancements have demonstrated the successful implementation of continuous-flow dynamic kinetic resolutions (DKR). researchgate.netcore.ac.uk In a DKR, the unreacted (S)-alcohol is racemized in situ, allowing for a theoretical yield of 100% for the desired (R)-acetate. researchgate.net This has been achieved by co-immobilizing a lipase (B570770) and a racemization catalyst in a single column reactor. researchgate.net While specific studies on this compound are emerging, the principles have been established with analogous substrates like 1-phenylethanol (B42297). researchgate.netnih.gov For instance, a continuous-flow DKR of racemic secondary alcohols using an immobilized lipase and an oxovanadium species has produced optically pure esters in high yields (88–92%). researchgate.net The application of such systems to the synthesis of this compound is a promising area of future research.

A fully continuous-flow synthesis of cyproterone (B1669671) acetate, a complex pharmaceutical, highlights the potential of these integrated systems. nih.gov This multi-step process included a biocatalytic dehydrogenation in a flow reactor, demonstrating that chemo- and biocatalytic steps can be effectively combined in a continuous manner. nih.gov

Development of Novel Heterogeneous Catalytic Systems for its Asymmetric Production

The asymmetric production of this compound is heavily reliant on the development of efficient and reusable catalytic systems. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture, simplifying product purification and reducing costs. rsc.org

Immobilized enzymes, especially lipases, are the most common heterogeneous catalysts for the kinetic resolution of the precursor alcohol. mdpi.comresearchgate.netmdpi.com Research is focused on developing novel immobilization supports that enhance enzyme stability, activity, and reusability. mdpi.comresearchgate.netmdpi.com Strategies include:

Magnetic Nanoparticles: Lipase B from Candida antarctica (CALB) immobilized on magnetic nanoparticles has shown high efficiency and excellent reusability for the kinetic resolution of secondary alcohols. mdpi.comnih.gov These catalysts can be quickly separated from the reaction medium using an external magnetic field. rsc.org

Mesoporous Materials: Mesoporous silica (B1680970) and other structured materials offer a high surface area for enzyme immobilization, leading to high catalyst loading and activity. mdpi.com

Polymeric Supports: Chitosan-polyphosphate beads have been used to encapsulate lipases, resulting in a biocatalyst with increased thermal stability and reusability. mdpi.comresearchgate.net

Beyond enzymatic systems, research into chemo-catalytic heterogeneous systems is also advancing. The combination of a heterogeneous hydrogenation catalyst (e.g., supported Palladium) with an immobilized lipase allows for the one-pot synthesis of (R)-1-phenylethyl acetate directly from acetophenone (B1666503). researchgate.net The development of similar systems for the production of this compound from 4-acetylacetophenone is a logical next step.

The table below summarizes the performance of various immobilized lipases in the kinetic resolution of secondary alcohols, a process directly analogous to the synthesis of this compound.

| Catalyst System | Substrate | Key Findings |

| CALB on Magnetic Nanoparticles | 1-Phenylethanol | eep > 99%, ees > 99%, E > 1000. Reusable for 10 cycles with minimal loss in activity. mdpi.com |

| Lipase PS on Magnetic Support | 1-(4-(trifluoromethyl)phenyl)ethanol | (R)-acetate with eep > 99% and (S)-alcohol with ees of 94% at 49% conversion. researchgate.net |

| Novozym 435 | (R,S)-1-phenylethanol | Optimized conditions led to high enantiomeric excess of the remaining substrate (ees > 99.22%). nih.gov |

| CALB in Chitosan-Polyphosphate Beads | Benzyl (B1604629) alcohol | Increased thermal stability and reusability in transesterification reactions. mdpi.comresearchgate.net |

eep: enantiomeric excess of the product, ees: enantiomeric excess of the substrate, E: enantiomeric ratio.

Green Chemistry Approaches in the Synthesis and Derivatization of this compound

Green chemistry principles are increasingly being integrated into the synthesis and derivatization of chiral compounds like this compound to minimize environmental impact and enhance sustainability. ijpsjournal.commdpi.comnih.gov

Key green chemistry approaches relevant to this compound include: